Succinyl phosphonate

Description

The exact mass of the compound 4-Oxo-4-phosphonobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

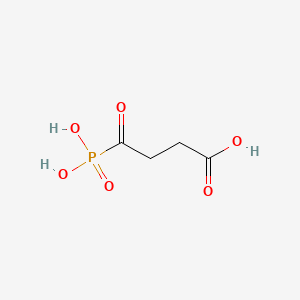

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHDEWZJMFKPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673093 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26647-82-5 | |

| Record name | 4-Oxo-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Succinyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl phosphonate, a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), has emerged as a valuable tool in metabolic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a compilation of key quantitative data. Furthermore, signaling pathways affected by this compound and a logical workflow for its synthesis are visualized through detailed diagrams to facilitate a deeper understanding of its biochemical implications and practical application.

Discovery and Background

This compound was identified as a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) in 1996 by Biryukov and colleagues.[1] KGDHC, also known as 2-oxoglutarate dehydrogenase (OGDH), is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[2] The discovery of this compound as a phosphoanalogue of α-ketoglutarate provided researchers with a highly specific tool to probe the function of KGDHC and investigate the metabolic consequences of its inhibition.[1][3] Subsequent studies by Bunik and others further elucidated its inhibitory mechanism and explored its effects in various biological systems, including brain tissue and cultured cells.[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a modified Arbuzov reaction. This method involves the reaction of a trialkyl phosphite with an acyl halide to form a phosphonate. In the case of this compound, triethyl phosphite is reacted with ethyl succinyl chloride, followed by hydrolysis to yield the final product.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is based on the methods described in the literature for the synthesis of this compound and its precursors.[5]

Step 1: Synthesis of Triethyl this compound (TESP)

-

To a solution of triethyl phosphite in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon), add ethyl succinyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy until the starting triethyl phosphite signal disappears and a new signal corresponding to TESP appears.

-

Remove the solvent under reduced pressure. The crude TESP can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of TESP to this compound

-

Dissolve the purified TESP in a suitable solvent (e.g., dichloromethane).

-

Add bromotrimethylsilane (TMSBr) and stir the mixture at room temperature for several hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

The resulting residue is then subjected to alkaline hydrolysis using a solution of sodium hydroxide (NaOH).

-

Acidify the reaction mixture with an appropriate acid (e.g., HCl) to obtain this compound.

-

The final product can be purified by crystallization or chromatography.

Logical Workflow for Synthesis

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and spectroscopic data for this compound is provided below for characterization and quality control purposes.

| Property | Value | Reference |

| Molecular Formula | C₄H₇O₆P | [6] |

| Molecular Weight | 182.07 g/mol | [4] |

| CAS Number | 26647-82-5 | [4] |

| Appearance | Colorless to light yellow oil | [4] |

Table 1: Physicochemical Properties of this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Data not available in searched literature | - | - |

| ¹³C | Data not available in searched literature | - | - |

| ³¹P | Data not available in searched literature | - | - |

Table 2: NMR Spectroscopic Data of this compound. (Note: Specific spectral data was not available in the searched literature. Researchers should perform their own analyses for confirmation.)

| Mass Spectrometry (m/z) |

| Data not available in searched literature |

Table 3: Mass Spectrometry Data of this compound. (Note: Specific spectral data was not available in the searched literature.)

Mechanism of Action and Biological Activity

This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate.[3] The phosphonate group mimics the carboxylate of α-ketoglutarate, allowing it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the complex. However, due to the stable C-P bond, it cannot undergo decarboxylation, thus effectively blocking the enzyme's catalytic cycle.

Inhibition of α-Ketoglutarate Dehydrogenase Complex

The inhibitory potency of this compound against KGDHC is significant, with studies on the brain enzyme complex indicating an IC₅₀ value of less than 0.5 µM.[3] This potent and specific inhibition makes it a valuable tool for studying the metabolic roles of KGDHC.

| Enzyme Target | Inhibitor | IC₅₀ / Kᵢ Value | Source Organism/Tissue |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | This compound | IC₅₀ < 0.5 µM | Brain |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | This compound | Effective inhibitor | E. coli, Pigeon breast muscle |

Table 4: Inhibitory Activity of this compound.

Signaling Pathway and Downstream Effects

The inhibition of KGDHC by this compound has profound effects on cellular metabolism. By blocking a key step in the TCA cycle, it leads to the accumulation of upstream metabolites, notably α-ketoglutarate and pyruvate. This metabolic bottleneck can lead to a variety of downstream consequences, including:

-

Altered Amino Acid Metabolism: The accumulation of α-ketoglutarate can impact transamination reactions, affecting the levels of glutamate and other amino acids.[7]

-

Reduced Mitochondrial Respiration and ROS Production: As a central enzyme in cellular respiration, inhibition of KGDHC can lead to impaired mitochondrial function and, in some contexts, reduced production of reactive oxygen species (ROS).[2]

-

Impact on Cancer Cell Viability: Due to the reliance of many cancer cells on the TCA cycle for energy and biosynthesis, inhibition of KGDHC by this compound has been shown to impair the viability of certain cancer cells.[4]

-

Neurobiological Effects: Given the importance of KGDHC in brain energy metabolism, its inhibition has been studied in the context of neurodegenerative diseases.[3][7]

Conclusion

This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its discovery has provided a crucial tool for dissecting the roles of this key metabolic enzyme in health and disease. The synthetic route via the Arbuzov reaction is well-established, allowing for its preparation in the laboratory. The profound metabolic consequences of KGDHC inhibition by this compound underscore its importance in cellular energy metabolism, amino acid homeostasis, and redox balance. This technical guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their studies of metabolic regulation and for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Succinyl Phosphonate

Introduction

This compound (SP) is an organophosphorus compound and a structural analog of α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the citric acid (TCA) cycle.[1][2] Its primary significance in biochemical research and drug development lies in its function as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also referred to as the 2-oxoglutarate dehydrogenase complex (OGDH).[3][4] KGDHC is a critical control point in cellular metabolism, and its partial inactivation has been implicated in the pathology of numerous neurodegenerative diseases.[5]

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, its derivatives, and its applications as a research tool. It includes detailed physicochemical data, synthesis and reaction protocols, and a description of its mechanism of action.

Chemical and Physicochemical Properties

This compound is typically used in its free acid form or as a more water-soluble salt, such as this compound trisodium salt.[3][6] The salt form generally offers enhanced stability and solubility in aqueous solutions.[3][7]

| Property | Value | Source |

| Chemical Name | 4-oxo-4-phosphonobutanoic acid | [2] |

| CAS Number | 26647-82-5 | [1][2] |

| Molecular Formula | C₄H₇O₆P | [1][2] |

| Molecular Weight | 182.07 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |

Synthesis and Reactivity

Synthesis of this compound and its Esters

The synthesis of this compound and its ester derivatives, which often serve as membrane-permeable prodrugs, can be accomplished through established organophosphorus chemistry routes. A common strategy involves the Michaelis-Arbuzov reaction. For instance, the triethyl ester of this compound (TESP), a frequently used prodrug, is synthesized from triethyl phosphite and ethyl succinyl chloride. The charged this compound trisodium salt can then be obtained from TESP via alkaline hydrolysis.

General protocols for phosphonate synthesis often leverage microwave-assisted organic synthesis to improve reaction times and yields.[8] Key reactions include:

-

Michaelis-Arbuzov Reaction : The reaction of a trialkyl phosphite with an alkyl halide.

-

Hirao Reaction : A palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[8]

-

Pudovik Reaction : The addition of a dialkyl phosphite to an imine.[8]

Chemical Stability and Degradation

The carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable and resistant to chemical hydrolysis and thermal degradation.[9][10] This stability is a key feature of phosphonate-based drugs and inhibitors. Biodegradation of the C-P bond can be accomplished by certain microorganisms, typically prokaryotes, through enzymatic pathways such as the C-P lyase pathway.[9][10]

Biological Activity and Mechanism of Action

Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC)

This compound is an effective inhibitor of KGDHC, an essential enzyme complex in the TCA cycle that catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[3][4][11] This inhibition has been demonstrated in KGDHC isolated from various sources, including bacteria (E. coli), pigeon breast muscle, and mammalian brain, as well as in cultured human cells.[3][4][5] By blocking this step, this compound disrupts the TCA cycle, which has profound effects on cellular energy metabolism and the production of reactive oxygen species (ROS).[3]

Structure-Activity Relationship and Prodrugs

While this compound itself is a potent inhibitor, its charged nature can limit its permeability across cell membranes. To overcome this, esterified derivatives are used as prodrugs. Triethyl this compound (TESP) is an uncharged precursor that can more readily enter cells. Once inside the cell, intracellular esterases hydrolyze the ester groups, releasing the active, negatively charged this compound.[5]

Studies have shown that while SP and its monoethyl esters (PESP and CESP) directly inhibit isolated KGDHC, the di- and triethyl esters (DESP and TESP) require preincubation in cell systems to become effective, confirming their activation by cellular esterases.[5]

Quantitative Inhibitory Activity

This compound and its esters are highly potent inhibitors of KGDHC. Their effectiveness allows for significant enzymatic inhibition at low concentrations.

| Compound | Concentration | % Inhibition of KGDHC | System | Source |

| This compound (SP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |

| Phosphonoethyl SP (PESP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |

| Carboxyethyl SP (CESP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |

| This compound (SP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |

| Phosphonoethyl SP (PESP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |

| Carboxyethyl SP (CESP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the impact of this compound on the viability of cancer cells, which can be metabolism-dependent.[3][12]

1. Cell Plating:

- Seed cells in a 96-well plate at a desired density.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of this compound (e.g., 0.01-20 mM) in fresh culture media.[3]

- Remove the old media from the cells and add the media containing the different concentrations of this compound.

- Include a vehicle control (media without the compound).

- Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

- Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

- Remove the MTT solution.

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

5. Data Acquisition:

- Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

- The absorbance is directly proportional to the number of viable cells.

6. Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

treatment [label="Add Serial Dilutions of\nthis compound (0.01-20 mM)"];

incubation [label="Incubate for 24-72 hours"];

add_mtt [label="Add MTT Reagent to Wells"];

incubation2 [label="Incubate for 2-4 hours"];

solubilize [label="Add Solubilizing Agent (e.g., DMSO)"];

read [label="Measure Absorbance (~570 nm)\nwith Plate Reader"];

analyze [label="Calculate % Viability\nand Determine IC₅₀"];

end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> treatment;

treatment -> incubation;

incubation -> add_mtt;

add_mtt -> incubation2;

incubation2 -> solubilize;

solubilize -> read;

read -> analyze;

analyze -> end;

}

Applications in Research and Drug Development

The unique ability of this compound to specifically inhibit KGDHC makes it an invaluable tool in several research areas:

-

Neurodegenerative Diseases: KGDHC activity is reduced in conditions like Alzheimer's and Parkinson's disease.[5] SP and its esters are used to model this enzymatic downregulation in cell cultures and animal models to study the downstream pathological consequences and test potential therapeutic interventions.

-

Cancer Metabolism: It is used to investigate the reliance of certain cancer cells on KGDHC activity, potentially impairing their viability in a metabolism-dependent manner.[3][12]

-

Reactive Oxygen Species (ROS) Production: KGDHC is a source of mitochondrial ROS. This compound is employed to inhibit the enzyme and study its contribution to ROS production, particularly under conditions of glutamate-induced excitotoxicity in neurons.[3][12]

-

Drug Design: As a known inhibitor, this compound serves as a scaffold or reference compound for the design of novel, more potent, or selective inhibitors of KGDHC and homologous enzymes.[13][14]

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound |CAS:26647-82-5 Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells [pubmed.ncbi.nlm.nih.gov]

- 6. file.glpbio.com [file.glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. protein.bio.msu.ru [protein.bio.msu.ru]

- 10. researchgate.net [researchgate.net]

- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

Succinyl Phosphonate: A Potent Inhibitor of α-Ketoglutarate Dehydrogenase Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl phosphonate, a structural analog of the Krebs cycle intermediate α-ketoglutarate, has been identified as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex is a critical control point in cellular metabolism, linking the catabolism of carbohydrates and amino acids to oxidative phosphorylation. Inhibition of KGDHC by this compound has significant implications for cellular energy metabolism, redox balance, and signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, the experimental protocols for its synthesis and enzymatic evaluation, and its effects on cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Core Mechanism of Action

This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate[1]. The structural similarity between this compound and α-ketoglutarate allows it to bind to the active site of the E1 component (α-ketoglutarate dehydrogenase) of the complex, thereby blocking the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to a reduction in the production of NADH and subsequent ATP synthesis.

The inhibitory effect of this compound has been demonstrated across various biological systems, including bacterial, muscle, and brain tissues[2][3][4]. Its specificity for KGDHC makes it a valuable tool for studying the physiological and pathological roles of this enzyme complex. For instance, it has been utilized to investigate the consequences of reduced KGDHC activity in models of neurodegenerative diseases and to explore novel therapeutic strategies for cancer by targeting cellular metabolism[2].

Signaling Pathway of KGDHC Inhibition by this compound

Caption: Mechanism of KGDHC inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound as a KGDHC inhibitor has been quantified in several studies. While classical Ki and IC50 values are not always reported, the available data clearly demonstrate its effectiveness at low micromolar concentrations.

| Compound | Target Enzyme | Source | Inhibitory Concentration | % Inhibition | Reference |

| This compound | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |

| This compound | KGDHC | Human Fibroblasts (cultured) | 0.01 mM | 70% | [1][6] |

| Phosphonoethyl ester of SP | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |

| Carboxyethyl ester of SP | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |

Note: The complete inhibition of isolated brain KGDHC at 0.01 mM was observed even in the presence of a 200-fold higher concentration of the substrate, α-ketoglutarate[1][5].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its esters is typically achieved through an Arbuzov reaction. The following is a generalized protocol based on literature descriptions.

Materials:

-

Ethyl succinyl chloride

-

Triethyl phosphite

-

Appropriate solvents (e.g., anhydrous toluene)

Procedure:

-

To a solution of ethyl succinyl chloride in an anhydrous solvent, add triethyl phosphite dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete, which can be monitored by techniques such as 31P NMR spectroscopy.

-

The resulting phosphonate ester can be purified by distillation under reduced pressure.

-

For the synthesis of this compound (the free acid), the ester is subjected to hydrolysis, for example, using bromotrimethylsilane followed by treatment with water or an appropriate buffer.

α-Ketoglutarate Dehydrogenase Complex (KGDHC) Inhibition Assay

The activity of KGDHC and its inhibition by this compound can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Isolated KGDHC enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl2, CaCl2

-

Substrates: α-Ketoglutarate, Coenzyme A (CoA), NAD+

-

This compound (inhibitor)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the KGDHC enzyme in a 96-well plate or a cuvette.

-

Add varying concentrations of this compound to the respective wells/cuvettes.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrates (α-ketoglutarate, CoA, and NAD+).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADH formation.

-

Calculate the initial reaction velocities and determine the percentage of inhibition at each concentration of this compound.

Experimental Workflow for KGDHC Inhibition Assay

Caption: Workflow for KGDHC inhibition assay.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its mechanism of action as a competitive inhibitor of α-ketoglutarate makes it an invaluable tool for probing the metabolic and signaling functions of KGDHC in both normal physiology and disease states. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of this compound and related compounds. Further research into the therapeutic potential of targeting KGDHC with inhibitors like this compound is warranted, particularly in the areas of neurodegeneration and oncology.

References

- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells. [vivo.weill.cornell.edu]

Succinyl Phosphonate: A Potent Inhibitor of α-Ketoglutarate Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of succinyl phosphonate and its role as a highly specific and potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). KGDHC is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Due to its central role in cellular metabolism, KGDHC is a key target in various pathological conditions, including neurodegenerative diseases and cancer. This document details the mechanism of action of this compound, its inhibitory kinetics, experimental protocols for its study, and its effects on cellular metabolism.

Introduction to α-Ketoglutarate Dehydrogenase and its Inhibition

The α-ketoglutarate dehydrogenase complex is a multi-enzyme complex that serves as a key regulatory point in the TCA cycle. It comprises three enzymatic components: α-ketoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). The overall reaction is the oxidative decarboxylation of α-ketoglutarate, leading to the formation of succinyl-CoA, NADH, and CO2.

Inhibition of KGDHC can have profound effects on cellular metabolism and function. This compound (SP) and its derivatives have emerged as powerful tools for studying the consequences of KGDHC inhibition due to their high specificity and potency.[1][2] These compounds are structural analogs of the natural substrate, α-ketoglutarate.

This compound and its Analogs: Mechanism and Specificity

This compound is a potent inhibitor of KGDHC in various organisms and cell types, including muscle, bacteria, brain, and cultured human fibroblasts.[1][2] Its inhibitory action stems from its structural similarity to α-ketoglutarate, allowing it to bind to the active site of the E1 subunit.

The inhibitory potency of this compound and its esters varies. This compound (SP) and its monoethyl esters, such as the phosphonoethyl ester (PESP) and the carboxyethyl ester (CESP), are highly effective inhibitors.[3] In contrast, diethyl and triethyl esters of this compound are less effective in their native form but can be hydrolyzed by cellular esterases to the active inhibitory forms.[3]

Quantitative Inhibition Data

This compound and its monoethyl esters are potent inhibitors of KGDHC. At a concentration of 0.01 mM, this compound (SP), phosphonoethyl this compound (PESP), and carboxyethyl this compound (CESP) can achieve complete inhibition of isolated brain KGDHC.[3] In cultured human fibroblasts, the same concentration (0.01 mM) of SP, PESP, or CESP results in approximately 70% inhibition of KGDHC activity.[3]

| Compound | Concentration (mM) | % Inhibition (Isolated Brain KGDHC) | % Inhibition (Cultured Human Fibroblasts) | Reference |

| This compound (SP) | 0.01 | Complete | ~70% | [3] |

| Phosphonoethyl SP (PESP) | 0.01 | Complete | ~70% | [3] |

| Carboxyethyl SP (CESP) | 0.01 | Complete | ~70% | [3] |

Experimental Protocols

Synthesis of this compound and its Esters

A general method for the synthesis of triethyl ester of this compound (TESP) involves the reaction of triethyl phosphite with ethyl succinyl chloride. The trisodium salt of this compound (SP) can then be obtained from TESP through alkaline hydrolysis.[4]

Protocol for Synthesis of Triethyl this compound (TESP):

-

Combine triethyl phosphite and ethyl succinyl chloride in an appropriate solvent.

-

The reaction is typically carried out under inert atmosphere and may require cooling.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy).

-

Upon completion, the product can be purified using standard techniques such as distillation or chromatography.

Protocol for Synthesis of this compound (SP) via Alkaline Hydrolysis:

-

Dissolve the synthesized TESP in a suitable solvent.

-

Add a solution of sodium hydroxide (or another suitable base) to initiate hydrolysis.

-

Monitor the reaction until completion.

-

The resulting this compound trisodium salt can be isolated by precipitation or other purification methods.

Purification of α-Ketoglutarate Dehydrogenase Complex

The α-ketoglutarate dehydrogenase complex can be purified from various tissues, with bovine heart being a common source due to its high mitochondrial content.

Protocol for KGDHC Purification from Bovine Heart Mitochondria:

-

Isolate mitochondria from fresh bovine heart tissue by differential centrifugation.

-

Solubilize the mitochondrial membranes using a suitable detergent (e.g., Triton X-100).

-

Subject the solubilized proteins to a series of purification steps, which may include:

-

Ammonium sulfate precipitation to fractionate proteins based on solubility.

-

Polyethylene glycol precipitation.

-

Chromatography steps such as ion exchange, hydrophobic interaction, and/or affinity chromatography.

-

-

Monitor the purity of the complex at each stage using SDS-PAGE.

-

Assess the activity of the purified KGDHC using a suitable activity assay.

α-Ketoglutarate Dehydrogenase Activity Assay

The activity of KGDHC is typically measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm. Commercially available colorimetric assay kits provide a convenient method for this measurement.[5][6]

General Protocol for Colorimetric KGDH Activity Assay:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[5] For mitochondrial preparations, isolate mitochondria prior to lysis.

-

Reaction Mixture: Prepare a reaction mix containing KGDH assay buffer, a substrate (α-ketoglutarate), and a developer.[5]

-

Assay Procedure:

-

Add samples to the wells of a 96-well plate.

-

For background control, prepare parallel samples without the KGDH substrate.

-

Add the reaction mixture to all wells.

-

Incubate the plate at 37°C and protect from light.

-

Measure the absorbance at 450 nm in a microplate reader in kinetic mode for 10-60 minutes.[5]

-

-

Data Analysis:

-

Prepare a standard curve using an NADH standard.

-

Calculate the change in absorbance over time for each sample.

-

Determine the KGDH activity from the standard curve, expressed as the amount of NADH generated per minute per milligram of protein.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of the α-ketoglutarate dehydrogenase complex in the TCA cycle and the impact of its inhibition by this compound.

References

- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. abcam.com [abcam.com]

Succinyl Phosphonate: A Potent Modulator of the Krebs Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl phosphonate, a structural analog of α-ketoglutarate, has emerged as a powerful tool for investigating the crucial role of the α-ketoglutarate dehydrogenase complex (KGDHC) in cellular metabolism. As a potent and specific inhibitor of this key Krebs cycle enzyme, this compound provides a valuable mechanism for dissecting the downstream effects of impaired KGDHC activity, a condition implicated in various pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on the Krebs cycle. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its effects, and visual representations of the relevant metabolic pathways and experimental workflows.

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic pathway essential for cellular energy production and the biosynthesis of key molecular precursors. The α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes a critical rate-limiting step in this cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[1] Due to its central role, the dysregulation of KGDHC activity has been linked to a range of pathological conditions, making it a significant target for research and therapeutic development.

This compound (SP) is a phosphoanalog of α-ketoglutarate that acts as a highly effective inhibitor of KGDHC.[2][3] Its structural similarity to the natural substrate allows it to bind to the enzyme's active site, thereby blocking the conversion of α-ketoglutarate. This inhibitory action has been demonstrated across various biological systems, including bacteria, avian muscle tissue, and mammalian brain cells.[2][4] This guide delves into the technical details of this compound's interaction with the Krebs cycle, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action

This compound functions as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex.[5] Its phosphonate group mimics the carboxylate group of α-ketoglutarate, enabling it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. This binding prevents the normal substrate from accessing the enzyme, thus halting the catalytic process of oxidative decarboxylation.

The inhibitory effect of this compound is highly specific to KGDHC. Studies have shown that it has minimal effects on other enzymes that bind α-ketoglutarate or structurally related α-keto acids.[4] This specificity makes it an excellent tool for isolating and studying the direct consequences of KGDHC inhibition.

Furthermore, esterified derivatives of this compound, such as its phosphonoethyl and carboxyethyl esters, have been developed as prodrugs.[4] These esters can more readily cross cell membranes and are subsequently hydrolyzed by intracellular esterases to release the active this compound, allowing for the effective inhibition of KGDHC in living cells.[4]

Quantitative Inhibitory Data

The potency of this compound as a KGDHC inhibitor has been quantified in several studies. The following table summarizes key inhibitory data from the available literature.

| Inhibitor | Enzyme Source | Substrate Concentration | Inhibition Metric | Value | Reference |

| This compound (SP) | Brain KGDHC | 200-fold higher than inhibitor | Complete Inhibition | 0.01 mM | [4] |

| This compound (SP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |

| Phosphonoethyl this compound (PESP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |

| Carboxyethyl this compound (CESP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |

| This compound (SP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |

| Phosphonoethyl this compound (PESP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |

| Carboxyethyl this compound (CESP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |

Experimental Protocols

α-Ketoglutarate Dehydrogenase Activity Assay

This protocol describes a colorimetric assay to measure KGDHC activity in biological samples and assess the inhibitory effects of this compound. The principle of the assay is based on the reduction of a probe by the NADH generated during the oxidative decarboxylation of α-ketoglutarate, leading to a color change that can be measured spectrophotometrically.[7][8]

Materials:

-

KGDH Assay Buffer

-

KGDH Substrate (α-ketoglutarate)

-

KGDH Developer

-

NADH Standard

-

This compound (or its esters)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Sample homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

NADH Standard Curve:

-

Assay Reaction:

-

Add 5-50 µL of the sample supernatant to wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time.

-

Adjust the final volume in each well to 50 µL with KGDH Assay Buffer.[8]

-

Prepare a master reaction mix containing KGDH Assay Buffer, KGDH Developer, and KGDH Substrate.

-

Add 50 µL of the reaction mix to each well.[7]

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.[7]

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then measure the absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 NADH) from all readings.

-

Plot the NADH standard curve (absorbance vs. nmol NADH).

-

Calculate the change in absorbance over time for each sample.

-

Use the standard curve to determine the amount of NADH generated in each sample.

-

KGDH activity is expressed as the rate of NADH production (e.g., nmol/min/mg protein).

-

For inhibition studies, calculate the percentage of inhibition for each concentration of this compound.

-

Analysis of Metabolic Alterations

Inhibition of KGDHC by this compound leads to predictable changes in the concentrations of Krebs cycle intermediates. These can be measured using techniques like mass spectrometry-based metabolomics.

Procedure Outline:

-

Cell Culture and Treatment:

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., by washing with ice-cold saline).

-

Extract metabolites using a suitable solvent system (e.g., methanol/water).

-

-

Metabolite Analysis:

-

Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify Krebs cycle intermediates, including α-ketoglutarate, succinate, fumarate, and malate.

-

-

Data Interpretation:

-

Compare the levels of metabolites in the this compound-treated group to the control group.

-

Expect an accumulation of α-ketoglutarate and a depletion of downstream metabolites (succinate, fumarate, malate) upon KGDHC inhibition.[9]

-

Visualizations

Krebs Cycle and the Point of Inhibition

Caption: Inhibition of the Krebs Cycle by this compound.

Experimental Workflow for KGDHC Activity Assay

Caption: Workflow for KGDHC Inhibition Assay.

Metabolic Consequences of KGDHC Inhibition

Caption: Metabolic shifts due to KGDHC inhibition.

Conclusion

This compound and its derivatives are invaluable research tools for probing the function and regulation of the α-ketoglutarate dehydrogenase complex. Their high potency and specificity allow for the precise modulation of a key control point in the Krebs cycle, enabling detailed investigations into the metabolic and signaling consequences of impaired KGDHC activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular metabolism and its role in health and disease. As our understanding of the intricate regulation of the Krebs cycle continues to grow, the role of specific inhibitors like this compound will undoubtedly remain critical in advancing our knowledge.

References

- 1. A computational model for the identification of biochemical pathways in the krebs cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Research on Succinyl Phosphonate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinyl phosphonate (SP), a structural analog of the Krebs cycle intermediate α-ketoglutarate, is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). This multienzyme complex plays a critical role in cellular energy metabolism, and its dysfunction has been implicated in various neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental research on this compound, including its synthesis, mechanism of action, biological effects, and key experimental protocols.

Synthesis of this compound and its Analogs

The synthesis of this compound and its ester derivatives is typically achieved through a modified Arbuzov reaction. The triethyl ester of this compound (TESP) is synthesized from triethyl phosphite and ethyl succinyl chloride. The trisodium salt of this compound is then obtained from TESP via alkaline hydrolysis[1].

Experimental Protocol: Synthesis of Triethyl this compound (TESP) and this compound (SP)

Objective: To synthesize TESP via the Arbuzov reaction and subsequently hydrolyze it to obtain SP.

Materials:

-

Triethyl phosphite

-

Ethyl succinyl chloride

-

Anhydrous toluene

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

NMR spectrometer for product characterization

Procedure:

-

Synthesis of Triethyl this compound (TESP):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve triethyl phosphite (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ethyl succinyl chloride (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude TESP by vacuum distillation or column chromatography on silica gel.

-

Characterize the purified TESP using ¹H and ³¹P NMR spectroscopy.

-

-

Synthesis of this compound (Trisodium Salt):

-

Dissolve the purified TESP (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (3 equivalents) in water to the TESP solution.

-

Stir the mixture at room temperature for 12-24 hours to facilitate alkaline hydrolysis of the ester groups.

-

Monitor the hydrolysis by ³¹P NMR until the signal corresponding to TESP disappears and a new signal for SP appears.

-

After complete hydrolysis, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

The resulting aqueous solution contains the trisodium salt of this compound. This can be used directly in aqueous buffers for biological assays or lyophilized to obtain a solid powder.

-

Mechanism of Action

This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate. The structural similarity between this compound and α-ketoglutarate allows it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the complex, thereby preventing the binding and decarboxylation of the natural substrate.

The inhibition by this compound is quasi-irreversible on the time scale of the catalytic reaction, meaning the inhibitor dissociates from the active site very slowly compared to the rate of catalysis[2]. This leads to a potent inhibition of the overall KGDHC activity.

Signaling Pathway of KGDHC Inhibition and its Metabolic Consequences

The inhibition of KGDHC by this compound has significant downstream effects on cellular metabolism, particularly within the Krebs cycle. The blockage of the conversion of α-ketoglutarate to succinyl-CoA leads to an accumulation of α-ketoglutarate and a depletion of succinyl-CoA and subsequent Krebs cycle intermediates. This disruption in the Krebs cycle can lead to reduced production of NADH and FADH₂, ultimately impacting ATP synthesis through oxidative phosphorylation. Furthermore, the accumulation of α-ketoglutarate can influence other metabolic pathways, such as amino acid metabolism and the production of reactive oxygen species (ROS).

Biological Activity and Quantitative Data

This compound has been shown to be a potent inhibitor of KGDHC from various sources, including bovine brain and cultured human fibroblasts. The inhibitory activity is dependent on the presence of a free phosphonate group, as esterified derivatives show reduced or no activity against the isolated enzyme.

Structure-Activity Relationship

Studies on this compound and its ethyl esters have revealed a clear structure-activity relationship.

-

This compound (SP): The parent compound with a free phosphonate group is a potent inhibitor.

-

Phosphonoethyl this compound (PESP) and Carboxyethyl this compound (CESP): These monoethyl esters retain significant inhibitory activity, suggesting that one esterified group is tolerated.

-

Diethyl this compound (DESP) and Triethyl this compound (TESP): The di- and tri-ethyl esters are ineffective as inhibitors of the isolated KGDHC. This indicates that the negatively charged phosphonate moiety is crucial for binding to the enzyme's active site. However, in intact cells, DESP and TESP can exhibit inhibitory effects after being hydrolyzed by cellular esterases to the active, charged forms.

Quantitative Inhibitory Data

| Compound | Enzyme Source | Cell Type | IC50 Value (µM) | Reference |

| This compound (SP) | Bovine Brain KGDHC | - | < 0.5 | [2] |

| This compound (SP) | - | Cultured Human Fibroblasts | ~10 | [2] |

| Phosphonoethyl SP (PESP) | Bovine Brain KGDHC | - | < 0.5 | [2] |

| Phosphonoethyl SP (PESP) | - | Cultured Human Fibroblasts | ~10 | [2] |

| Carboxyethyl SP (CESP) | Bovine Brain KGDHC | - | < 0.5 | [2] |

| Carboxyethyl SP (CESP) | - | Cultured Human Fibroblasts | ~10 | [2] |

| Diethyl SP (DESP) | Bovine Brain KGDHC | - | Ineffective | [2] |

| Triethyl SP (TESP) | Bovine Brain KGDHC | - | Ineffective | [2] |

Experimental Protocols

KGDHC Activity Assay

Objective: To measure the activity of KGDHC in the presence and absence of inhibitors.

Principle: The activity of KGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which is measured spectrophotometrically at 340 nm.

Materials:

-

Isolated mitochondria or purified KGDHC

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂, 0.2 mM EDTA, and 0.1% Triton X-100)

-

α-Ketoglutarate (substrate)

-

Coenzyme A (CoA)

-

NAD⁺

-

This compound (inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoA, and NAD⁺.

-

In the wells of the microplate, add the sample (isolated mitochondria or purified enzyme).

-

For the inhibitor-treated wells, add the desired concentrations of this compound. For control wells, add the vehicle (e.g., assay buffer).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding α-ketoglutarate to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.

-

Calculate the rate of NADH formation from the linear portion of the kinetic curve (ΔA340/min). The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Determine the percent inhibition by comparing the rates of the inhibitor-treated wells to the control wells.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cultured cells

-

96-well cell culture plate

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (and a vehicle control) in fresh culture medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

References

Early Investigations into Succinyl Phosphonate Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies of succinyl phosphonate analogues, with a particular focus on their role as enzyme inhibitors. The primary aim of this document is to provide a comprehensive resource on the early research in this area, presenting key data, experimental approaches, and the underlying scientific rationale. The information is geared towards researchers, scientists, and professionals involved in drug development who are interested in the history and initial findings related to these compounds.

Core Findings from Early Studies

The seminal early work on this compound analogues centered on their potent inhibitory activity against the enzyme α-ketoglutarate dehydrogenase complex (KGDHC). A pivotal study in this field was published by Biryukov and colleagues in 1996, which laid the groundwork for subsequent research.[1][2] This research identified this compound (SP) and its monomethyl ester as effective inhibitors of KGDHC from both bacterial (E. coli) and mammalian (pigeon breast muscle) sources.[1][3]

Subsequent investigations expanded on these initial findings, exploring a range of this compound esters and their efficacy as KGDHC inhibitors in different biological systems, including brain tissue and cultured cells.[2][4] These early studies were crucial in establishing succinyl phosphonates as a significant class of enzyme inhibitors and sparked further interest in their potential therapeutic applications, particularly in the context of neurodegenerative diseases where KGDHC dysfunction is implicated.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from early studies on the inhibition of α-ketoglutarate dehydrogenase complex (KGDHC) by this compound and its analogues.

| Compound | Enzyme Source | Concentration | % Inhibition | Reference |

| This compound (SP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |

| Phosphonoethyl this compound (PESP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |

| Carboxyethyl this compound (CESP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |

| Diethyl this compound (DESP) | Brain KGDHC | 0.01 mM | Ineffective | [2] |

| Triethyl this compound (TESP) | Brain KGDHC | 0.01 mM | Ineffective | [2] |

| This compound (SP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2][4] |

| Phosphonoethyl this compound (PESP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2] |

| Carboxyethyl this compound (CESP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2] |

Experimental Protocols

Detailed experimental protocols from the very early studies are not fully available in the public domain. However, based on later publications that reference this work and general biochemical practices of the time, the following methodologies are likely representative of the approaches used.

Synthesis of this compound Analogues

The synthesis of this compound and its esters was typically achieved through an Arbuzov-type reaction.

General Procedure for the Synthesis of Triethyl this compound (TESP):

-

Ethyl succinyl chloride is added dropwise to an equimolar amount of triethyl phosphite under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of the phosphonate ester.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure triethyl this compound.

General Procedure for the Synthesis of this compound (SP):

-

Triethyl this compound is subjected to alkaline hydrolysis to remove the ethyl ester groups.

-

This is typically achieved by treating TESP with a solution of sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or water.

-

The reaction mixture is heated to facilitate the hydrolysis.

-

After the reaction is complete, the solution is acidified to protonate the phosphonate and carboxylate groups.

-

The final product, this compound, is then isolated and purified, often by crystallization or chromatography.

α-Ketoglutarate Dehydrogenase (KGDHC) Inhibition Assay

The activity of KGDHC was commonly measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.

Assay Principle:

The KGDHC-catalyzed reaction is: α-ketoglutarate + NAD+ + Coenzyme A → Succinyl-CoA + NADH + H+ + CO2

The rate of NADH production is directly proportional to the enzyme's activity.

Typical Assay Protocol:

-

The KGDHC enzyme is isolated and purified from a suitable source (e.g., pigeon breast muscle, E. coli, or brain tissue).

-

The assay is performed in a buffered solution (e.g., potassium phosphate buffer, pH 7.2-7.5) containing the necessary cofactors: thiamine pyrophosphate (TPP), MgCl2, and Coenzyme A.

-

The substrate, α-ketoglutarate, and NAD+ are added to the reaction mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

For inhibition studies, the enzyme is pre-incubated with the this compound analogue for a specific period before the addition of the substrates.

-

The activity of the enzyme in the presence of the inhibitor is then compared to the activity of a control reaction without the inhibitor to determine the percentage of inhibition.

Visualizations

Signaling Pathway: Inhibition of the Citric Acid Cycle

The following diagram illustrates the point of inhibition by this compound analogues within the citric acid (TCA) cycle.

Caption: Inhibition of KGDHC by this compound analogues in the TCA cycle.

Experimental Workflow: KGDHC Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of this compound analogues on KGDHC activity.

Caption: Workflow for determining KGDHC inhibition by succinyl phosphonates.

Logical Relationship: Prodrug Activation

Early research also explored esterified versions of this compound, which can act as prodrugs. The following diagram illustrates the intracellular activation of these prodrugs.

Caption: Intracellular activation of esterified this compound prodrugs.

References

- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinyl Phosphonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl phosphonate is a potent and specific inhibitor of the mitochondrial enzyme α-ketoglutarate dehydrogenase complex (α-KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH).[1][2] As a structural analog of the Krebs cycle intermediate α-ketoglutarate, this compound serves as a critical tool in the study of cellular metabolism, neurodegenerative diseases, and cancer biology. Its ability to modulate cellular energy production and reactive oxygen species (ROS) generation makes it a compound of significant interest in various research fields.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties

This compound and its commonly used trisodium salt are commercially available. The key quantitative data for these compounds are summarized below.

| Property | This compound | This compound Trisodium Salt |

| CAS Number | 26647-82-5 | 864167-45-3 |

| Molecular Formula | C4H7O6P | C4H4Na3O6P |

| Molecular Weight | 182.07 g/mol | 248.01 g/mol |

Mechanism of Action

This compound acts as a mechanism-based inhibitor of the α-ketoglutarate dehydrogenase complex. This enzyme complex is a critical control point in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA and NADH.

By inhibiting α-KGDHC, this compound leads to a cascade of metabolic changes within the cell. The primary consequence is the accumulation of α-ketoglutarate. This accumulation can, in turn, affect other metabolic pathways, including amino acid metabolism, as the cell attempts to compensate for the block in the TCA cycle. For instance, the accumulation of α-ketoglutarate can drive transamination reactions, leading to increased levels of glutamate and alanine.[4]

Furthermore, the inhibition of α-KGDHC can impact the cellular redox state by decreasing the production of NADH. This has significant implications for the electron transport chain and the generation of reactive oxygen species. Studies have shown that this compound can inhibit the glutamate-induced production of ROS in hippocampal neurons.[1]

Experimental Protocols

Synthesis of this compound

This compound and its esters can be synthesized in the laboratory. The triethyl ester of this compound (TESP) is synthesized from triethyl phosphite and ethyl succinyl chloride. The trisodium salt of this compound can then be obtained from TESP through alkaline hydrolysis.[3]

In Vitro Experimental Protocols

1. Inhibition of α-KGDHC in Cultured Cells

This protocol describes the treatment of cultured human fibroblasts with this compound to inhibit α-KGDHC activity.[5]

-

Cell Culture: Culture human fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM).

-

Treatment: Treat the cells with 10 µM this compound for 0, 60, or 120 minutes in a buffered salt solution containing 5 mM glucose.[6]

-

Analysis: After treatment, assess the α-KGDHC activity using a suitable assay. A 70% inhibition of α-KGDHC can be expected with 0.01 mM this compound.[5]

2. Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell viability.[1]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Add serial dilutions of this compound (e.g., 0.01-20 mM) to the cells in fresh culture media.[1]

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Experimental Protocol

Administration of this compound to Rats

This protocol outlines the intranasal administration of this compound to rats to study its effects on brain metabolism.[7]

-

Animal Model: Use adult laboratory rats. All procedures should be approved by an appropriate animal care and use committee.[7]

-

Preparation of this compound Solution: Dissolve this compound in saline to a concentration of 0.2 M or 1 M.[7]

-

Administration: Administer the solution intranasally at a dosage of 0.02 mmol/kg.[4][7] This route is chosen to bypass the blood-brain barrier.[7]

-

Post-administration Monitoring and Analysis: At specified time points after administration, animals can be euthanized, and brain tissue collected for biochemical analysis. This may include measuring the levels of metabolites (e.g., amino acids) and the activity of various enzymes.[4][8]

Conclusion

This compound is an invaluable tool for researchers investigating cellular metabolism and its role in health and disease. Its specific inhibition of the α-ketoglutarate dehydrogenase complex allows for the targeted study of the TCA cycle and its downstream effects. The experimental protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and in vivo research settings. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines, animal models, and research questions being addressed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility and stability of succinyl phosphonate

An In-Depth Technical Guide to the Solubility and Stability of Succinyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Its utility in biomedical research, particularly in studies related to neurodegenerative diseases and cancer metabolism, necessitates a thorough understanding of its physicochemical properties.[1][4] This guide provides a comprehensive overview of the , offering detailed experimental protocols and data to support its application in a research and development setting. Emphasis is placed on the aqueous solubility of the parent compound and its trisodium salt, as well as the general stability profile characteristic of phosphonates.

Solubility Profile

The aqueous solubility of this compound is significantly enhanced by the formation of its trisodium salt.[1] As an acidic compound, its solubility is expected to be pH-dependent, increasing with higher pH as the molecule becomes fully ionized.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the aqueous solubility of this compound and its trisodium salt. It is recommended to use sonication to aid dissolution.[5]

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |

| This compound | H₂O | 30 | 164.77 | [2] |

| This compound Trisodium Salt | H₂O | 25 | 100.80 | [6] |

| This compound Trisodium Salt | H₂O | ≥ 100 | - | [4] |

| This compound Trisodium Salt | H₂O | 125 | 504.01 | [5] |

Note: Discrepancies in reported solubility values for the trisodium salt may arise from differences in experimental conditions or the hydration state of the solid material.

Stability Profile

Phosphonates are characterized by a carbon-phosphorus (C-P) bond, which is exceptionally resistant to chemical hydrolysis, thermal decomposition, and photolysis compared to the phosphate ester (O-P) bond found in molecules like succinyl phosphate.[5] This inherent stability makes this compound a robust molecule for various experimental applications. The trisodium salt form is reported to exhibit enhanced stability in addition to its improved solubility.[1]

General Stability Characteristics

-

Hydrolytic Stability : The C-P bond is not susceptible to cleavage by phosphatases or general chemical hydrolysis under physiological conditions. Hydrolysis of phosphonate esters, when present, can be catalyzed by strong acids or bases, often requiring elevated temperatures.[5]

-

Thermal Stability : Phosphonates are generally stable at elevated temperatures.

-

Photostability : The phosphonate group itself does not absorb light in the near-UV or visible range, suggesting good photostability unless other chromophores are present in the molecule.

-

Storage : For long-term storage, this compound and its salts should be stored as a solid powder at -20°C for up to three years. In solution, stock preparations should be stored at -80°C for up to one year to maintain integrity.[2][4]

Forced Degradation

-

Acid Hydrolysis : e.g., 0.1 M HCl at 60°C

-

Base Hydrolysis : e.g., 0.1 M NaOH at 60°C

-

Oxidation : e.g., 3% H₂O₂ at room temperature

-

Thermal Stress : e.g., 60-80°C

-

Photolytic Stress : Exposure to light according to ICH Q1B guidelines

Mechanism of Action: KGDHC Inhibition

This compound acts as a structural analog of α-ketoglutarate, the natural substrate for the α-ketoglutarate dehydrogenase complex (KGDHC). By competitively inhibiting this enzyme, it blocks the conversion of α-ketoglutarate to succinyl-CoA, a key step in the TCA cycle.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for assessing the . These are generalized protocols adapted for this specific compound class.

Protocol: Kinetic Solubility Assay

This high-throughput method is suitable for early drug discovery to quickly assess aqueous solubility.

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation : In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Prepare a dilution series to test a range of final compound concentrations.

-

Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.

-

Detection :

-

Nephelometry : Measure the light scattering caused by any precipitate formed. The lowest concentration at which precipitation is detected represents the solubility limit.

-

UV-Vis Spectroscopy : After incubation, filter the samples through a solubility filter plate. Measure the UV absorbance of the clear filtrate and compare it to a calibration curve prepared from known concentrations of the compound to determine the amount that remained in solution.

-

Protocol: Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and detecting any degradation products. Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) or alternative detection methods may be necessary.

Suggested HPLC Parameters:

-

Column : A column suitable for polar anionic compounds, such as a mixed-mode (hydrophilic interaction/anion-exchange) or a C18 column with an ion-pairing agent.

-

Mobile Phase :

-

A : Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.0 with phosphoric acid).

-

B : Acetonitrile or Methanol.

-

-

Elution : Gradient elution (e.g., starting with a high aqueous percentage) is recommended to resolve the polar parent compound from potential non-polar degradants.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if UV sensitivity is low.

-

Sample Preparation : Dilute samples from forced degradation studies with the mobile phase to an appropriate concentration (e.g., 0.1-1.0 mg/mL).

Procedure:

-

Subject the this compound solution to forced degradation conditions as described in Section 2.2.

-

At specified time points, take aliquots and quench any reactions if necessary (e.g., by neutralizing acid/base).

-

Dilute the samples to fall within the linear range of the assay.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of remaining this compound at each time point to determine its stability under each condition.

Conclusion

This compound is a valuable research tool whose utility is supported by its favorable physicochemical properties. The trisodium salt form offers significantly enhanced aqueous solubility and stability, making it the preferred form for most in vitro and in vivo applications. The inherent chemical robustness of the C-P bond confers considerable stability under physiological conditions. The protocols and data presented in this guide provide a foundational framework for researchers to effectively handle, formulate, and analyze this compound in their experimental workflows, ensuring reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]